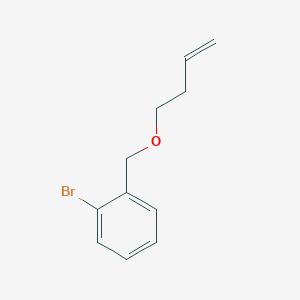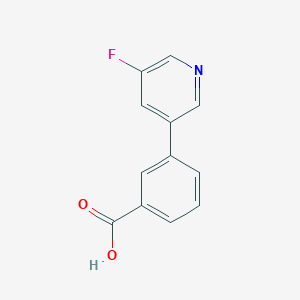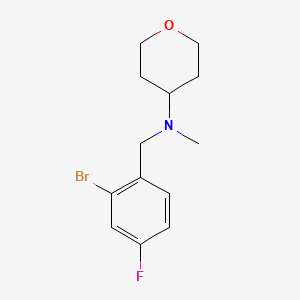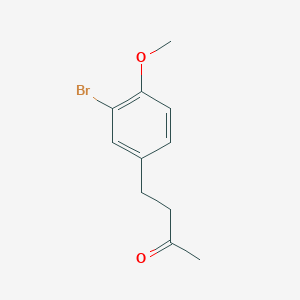
2-Bromobenzyl-(3-butene)ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromobenzyl-(3-butene)ether, also known as 1-bromo-2-[(3-buten-1-yloxy)methyl]benzene, is an organic compound with the molecular formula C11H13BrO and a molecular weight of 241.12 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a butene ether moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most common method for preparing 2-Bromobenzyl-(3-butene)ether is through the Williamson ether synthesis. This involves the reaction of 2-bromobenzyl alcohol with 3-buten-1-ol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically proceeds via an S_N2 mechanism, where the alkoxide ion formed from the alcohol reacts with the alkyl halide to form the ether bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromobenzyl-(3-butene)ether can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH^-), alkoxide ions (RO^-), or amines (RNH_2).
Oxidation Reactions: The butene moiety can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO_4).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes in the presence of strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu)
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH_3).
Oxidation: m-Chloroperbenzoic acid (m-CPBA), osmium tetroxide (OsO_4).
Elimination: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu).
Major Products Formed
Substitution: Formation of ethers, alcohols, or amines.
Oxidation: Formation of epoxides or diols.
Elimination: Formation of alkenes
Wissenschaftliche Forschungsanwendungen
2-Bromobenzyl-(3-butene)ether is used in various scientific research applications, including:
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigating the effects of brominated compounds on biological systems.
Material Science: Used in the development of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-Bromobenzyl-(3-butene)ether involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The butene moiety can participate in addition reactions, forming various products depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl bromide: Similar structure but lacks the butene ether moiety.
2-Bromoethyl ether: Similar structure but with an ethyl group instead of a benzyl group.
3-Bromobutene: Similar structure but lacks the benzyl group.
Uniqueness
2-Bromobenzyl-(3-butene)ether is unique due to the presence of both a benzyl group and a butene ether moiety, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs .
Eigenschaften
IUPAC Name |
1-bromo-2-(but-3-enoxymethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-2-3-8-13-9-10-6-4-5-7-11(10)12/h2,4-7H,1,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFIQUQEZQLAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOCC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(5-Fluoropyridin-3-yl)phenyl]methanamine](/img/structure/B7867177.png)




propylamine](/img/structure/B7867201.png)
![N-[(4-bromophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B7867207.png)


![1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone](/img/structure/B7867228.png)

